molecular formula C5H3F3IN3O2 B10902394 3-Iodo-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole

3-Iodo-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Cat. No.: B10902394
M. Wt: 321.00 g/mol
InChI Key: VJZJSMZDZBEKAI-UHFFFAOYSA-N
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Description

3-Iodo-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of iodine, nitro, and trifluoroethyl groups, which can impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole typically involves multi-step organic reactions. One possible route could be:

    Nitration: Introduction of the nitro group to a precursor pyrazole compound.

    Iodination: Substitution of a hydrogen atom with an iodine atom.

    Trifluoroethylation: Introduction of the trifluoroethyl group.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially affecting the nitro group.

    Reduction: Reduction reactions could convert the nitro group to an amine.

    Substitution: The iodine atom can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like thiols or amines under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrazoles.

Scientific Research Applications

3-Iodo-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole may have applications in various fields:

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of agrochemicals or materials science.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the trifluoroethyl group could enhance its binding affinity or metabolic stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of iodine, nitro, and trifluoroethyl groups in 3-Iodo-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole may confer unique reactivity and properties, making it distinct from other pyrazole derivatives.

Properties

Molecular Formula

C5H3F3IN3O2

Molecular Weight

321.00 g/mol

IUPAC Name

3-iodo-4-nitro-1-(2,2,2-trifluoroethyl)pyrazole

InChI

InChI=1S/C5H3F3IN3O2/c6-5(7,8)2-11-1-3(12(13)14)4(9)10-11/h1H,2H2

InChI Key

VJZJSMZDZBEKAI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN1CC(F)(F)F)I)[N+](=O)[O-]

Origin of Product

United States

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